Dbco-peg3-CH2CO2H
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Overview
Description
Dbco-peg3-CH2CO2H: is a compound that combines a dibenzocyclooctyne (DBCO) group with a polyethylene glycol (PEG) chain and a carboxylic acid group. This compound is widely used in bioorthogonal click chemistry, which allows for the conjugation of biomolecules without interfering with native biological processes . The presence of the polyethylene glycol chain enhances the solubility of the compound in aqueous environments, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg3-CH2CO2H involves the attachment of a dibenzocyclooctyne group to a polyethylene glycol chain, followed by the introduction of a carboxylic acid group. The typical synthetic route includes the following steps:
Activation of the Carboxylic Acid Group: The carboxylic acid group is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Coupling with Polyethylene Glycol: The activated carboxylic acid group is then coupled with a polyethylene glycol chain containing an amine group to form an amide bond.
Introduction of Dibenzocyclooctyne Group: The dibenzocyclooctyne group is introduced through a copper-free click reaction with an azide-functionalized polyethylene glycol chain.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of polyethylene glycol chains and dibenzocyclooctyne derivatives.
Optimization of Reaction Conditions: Optimization of reaction conditions to ensure high yield and purity of the final product.
Purification and Quality Control: Purification of the final product using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Copper-Free Click Reaction: Dbco-peg3-CH2CO2H readily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-bearing biomolecules.
Amide Bond Formation: The carboxylic acid group can react with amines to form amide bonds under coupling conditions.
Common Reagents and Conditions:
Coupling Agents: EDC, DCC, NHS, HOBt.
Solvents: Organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) for coupling reactions.
Reaction Conditions: Room temperature to moderate heating, depending on the specific reaction.
Major Products:
Azide-Functionalized Biomolecules: The copper-free click reaction with azide-bearing biomolecules results in the formation of stable triazole linkages.
Amide-Linked Conjugates: The reaction with amines forms stable amide bonds, resulting in various conjugates.
Scientific Research Applications
Chemistry:
Bioorthogonal Click Chemistry: Dbco-peg3-CH2CO2H is used for site-specific labeling and conjugation of biomolecules without interfering with native biological functions.
Biology:
Imaging Probes: The compound is used to develop novel imaging probes for tracking and visualizing cellular processes.
Protein Engineering: It enables the attachment of functional groups to proteins for studying protein structure and function.
Medicine:
Drug Delivery Systems: this compound is used to attach therapeutic agents to targeting molecules or carriers, enhancing specificity and reducing off-target effects.
Industry:
Mechanism of Action
Mechanism: Dbco-peg3-CH2CO2H exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. The dibenzocyclooctyne group reacts with azide-bearing biomolecules to form stable triazole linkages .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Dbco-peg3-acid: A similar compound with three polyethylene glycol units and a carboxylic acid group.
Dbco-peg4-acid: A compound with four polyethylene glycol units and a carboxylic acid group.
Uniqueness: Dbco-peg3-CH2CO2H is unique due to its combination of a dibenzocyclooctyne group, a polyethylene glycol chain, and a carboxylic acid group, which provides enhanced solubility, bioorthogonal reactivity, and versatility in various applications .
Properties
IUPAC Name |
2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7/c30-25(28-13-14-34-15-16-35-17-18-36-20-27(32)33)11-12-26(31)29-19-23-7-2-1-5-21(23)9-10-22-6-3-4-8-24(22)29/h1-8H,11-20H2,(H,28,30)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFVQLNSCRFATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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